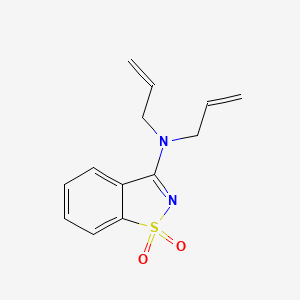

3-(diallylamino)-1H-1,2-benzisothiazole-1,1-dione

Description

3-(Diallylamino)-1H-1,2-benzisothiazole-1,1-dione is a heterocyclic compound featuring a benzisothiazole core substituted with a diallylamino group (-N(C₃H₅)₂) at the 3-position. The benzisothiazole scaffold is characterized by a fused benzene and isothiazole ring system, where sulfur and nitrogen atoms contribute to its electronic and steric properties.

Propriétés

IUPAC Name |

1,1-dioxo-N,N-bis(prop-2-enyl)-1,2-benzothiazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S/c1-3-9-15(10-4-2)13-11-7-5-6-8-12(11)18(16,17)14-13/h3-8H,1-2,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBQKKJAMYDOMOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CC=C)C1=NS(=O)(=O)C2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(diallylamino)-1H-1,2-benzisothiazole-1,1-dione typically involves the reaction of 1,2-benzisothiazole-1,1-dione with diallylamine. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or toluene, and a catalyst, such as triethylamine or pyridine, under reflux conditions. The reaction mixture is then purified using standard techniques like column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

3-(Diallylamino)-1H-1,2-benzisothiazole-1,1-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The diallylamino group can undergo nucleophilic substitution reactions with suitable electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.

Substitution: Various electrophiles, such as alkyl halides or acyl chlorides, can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Applications De Recherche Scientifique

3-(Diallylamino)-1H-1,2-benzisothiazole-1,1-dione has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules and polymers.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

Industry: Utilized in the development of new materials, such as coatings and adhesives, due to its reactive functional groups.

Mécanisme D'action

The mechanism of action of 3-(diallylamino)-1H-1,2-benzisothiazole-1,1-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

Research Findings and Discussion

- Coordination Chemistry: The diallylamino group in 3-(diallylamino)-benzisothiazole enables versatile binding modes with copper halides, forming complexes like [(H⁺dapn)CuCl₂]. This contrasts with simpler allylamino derivatives (e.g., Apn), which exhibit less complex coordination behavior .

- Biological Relevance: While triazole derivatives dominate medicinal chemistry (e.g., carbonic anhydrase-II inhibition IC₅₀ values in nanomolar ranges ), the benzisothiazole scaffold remains underexplored in therapeutic contexts.

- Stability and Reactivity : The sulfur atom in benzisothiazoles confers oxidative stability compared to thiadiazoles, which may degrade under harsh conditions .

Activité Biologique

3-(Diallylamino)-1H-1,2-benzisothiazole-1,1-dione is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound is characterized by its unique chemical structure, which includes a benzisothiazole moiety and a diallylamino group. Its molecular formula is with a molecular weight of approximately 262.33 g/mol .

Biological Activity

The biological activity of 3-(diallylamino)-1H-1,2-benzisothiazole-1,1-dione has been explored in various studies, focusing primarily on its antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against a range of pathogens. For instance, it has been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing significant inhibition of growth. The mechanism behind this activity may involve the disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Activity

In cancer research, 3-(diallylamino)-1H-1,2-benzisothiazole-1,1-dione has demonstrated cytotoxic effects on various cancer cell lines. Studies have indicated that the compound can induce apoptosis in cancer cells through mechanisms such as the generation of reactive oxygen species (ROS) and modulation of signaling pathways involved in cell survival .

The mechanism of action for this compound is believed to involve:

- Enzyme Inhibition : It may inhibit specific enzymes critical for cell proliferation and survival.

- Receptor Interaction : The compound can bind to certain receptors, altering their activity and leading to downstream effects on cellular processes.

- Induction of Oxidative Stress : By generating ROS, it can lead to cellular damage and apoptosis in susceptible cells .

Data Table: Biological Activities

| Activity Type | Pathogen/Cell Type | Effect | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Growth inhibition | |

| Antimicrobial | Escherichia coli | Growth inhibition | |

| Anticancer | Various cancer cell lines | Induces apoptosis |

Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of 3-(diallylamino)-1H-1,2-benzisothiazole-1,1-dione against common bacterial pathogens. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, suggesting its potential as an alternative antimicrobial agent.

Study 2: Cytotoxicity in Cancer Cells

In another investigation focused on its anticancer properties, 3-(diallylamino)-1H-1,2-benzisothiazole-1,1-dione was tested against human breast cancer cell lines. The findings revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Further analysis showed that it triggered apoptotic pathways characterized by increased levels of caspase activity and DNA fragmentation .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.